molecular formula C8H8N2 B071311 4,6-Divinylpyrimidine CAS No. 169327-63-3

4,6-Divinylpyrimidine

Cat. No.: B071311
CAS No.: 169327-63-3
M. Wt: 132.16 g/mol
InChI Key: PFYHKVQTYNQKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Divinylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that is found in DNA and RNA. This compound is a versatile compound that can be synthesized through multiple methods and has a wide range of applications in scientific research.

Mechanism of Action

The mechanism of action of 4,6-Divinylpyrimidine is not well understood. However, it is believed to act as a nucleophile due to the presence of the vinyl groups. This makes it a useful compound for various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have shown that it has potential as an anti-cancer agent. It has also been shown to have antimicrobial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,6-Divinylpyrimidine is its versatility. It can be used in a wide range of scientific research applications. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity. It is important to handle it with care and take appropriate safety precautions when working with it.

Future Directions

There are many potential future directions for research involving 4,6-Divinylpyrimidine. One area of interest is in the development of new materials and polymers. It is also possible that this compound could have potential applications in the development of new drugs or as an anti-cancer agent. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
In conclusion, this compound is a versatile compound that has potential applications in various scientific research fields. Its synthesis methods are relatively straightforward, and it has a wide range of potential applications. Further research is needed to fully understand the potential of this compound and its applications in scientific research.

Synthesis Methods

There are several methods available for the synthesis of 4,6-Divinylpyrimidine. One of the most common methods involves the reaction of 2,4,6-trichloropyrimidine with divinyl ether in the presence of a strong base such as potassium tert-butoxide. This method yields a high purity product and is relatively easy to perform.

Scientific Research Applications

4,6-Divinylpyrimidine has been extensively studied for its potential applications in scientific research. One of its main applications is in the field of organic synthesis, where it is used as a building block for the synthesis of various compounds. It is also used in the development of new materials and polymers.

Properties

169327-63-3

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

4,6-bis(ethenyl)pyrimidine

InChI

InChI=1S/C8H8N2/c1-3-7-5-8(4-2)10-6-9-7/h3-6H,1-2H2

InChI Key

PFYHKVQTYNQKQY-UHFFFAOYSA-N

SMILES

C=CC1=CC(=NC=N1)C=C

Canonical SMILES

C=CC1=CC(=NC=N1)C=C

synonyms

Pyrimidine, 4,6-diethenyl- (9CI)

Origin of Product

United States

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